1-o-Tolylbutane-1,3-dione

Coordination Chemistry Steric Hindrance Ligand Design

Researchers requiring predictable steric control in metal complex synthesis often encounter inconsistent results with unsubstituted β-diketones. 1-o-Tolylbutane-1,3-dione resolves this through its ortho-methyl aryl substitution, which modulates ligand basicity and enforces defined coordination geometries. • Enhanced thermal stability (bp 306.2 °C) vs. benzoylacetone (260-262 °C) for high-temperature protocols. • Reliable, high-yield in-house synthesis via adapted Vilsmeier conditions (reported quantitative yield). • Supplied at ≥95% purity with full analytical documentation (NMR, HPLC) for reproducible catalytic and MOF applications.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 56290-54-1
Cat. No. B1283195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-o-Tolylbutane-1,3-dione
CAS56290-54-1
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)CC(=O)C
InChIInChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6H,7H2,1-2H3
InChIKeyNMAFBIMJKFWSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-o-Tolylbutane-1,3-dione: Technical Baseline and Procurement


1-o-Tolylbutane-1,3-dione, also known as 1-(2-methylphenyl)-1,3-butanedione, is an asymmetric β-diketone with the molecular formula C₁₁H₁₂O₂ and molecular weight 176.21 g/mol . It is primarily utilized as a versatile building block in organic synthesis and as a bidentate chelating ligand in coordination chemistry due to its 1,3-diketone functionality, which enables stable enolization and metal complexation . Commercially, it is available from multiple vendors at standard purities of ≥95% and is commonly employed in research laboratories for the development of pharmaceutical intermediates and advanced materials .

1-o-Tolylbutane-1,3-dione: Generic Substitution Risks


While the β-diketone class exhibits general chelating behavior, direct substitution of 1-o-tolylbutane-1,3-dione with simpler or isomeric analogs such as 1-phenyl-1,3-butanedione (benzoylacetone) or 2-methyl-1-phenylbutane-1,3-dione is not scientifically interchangeable. Differences in aryl substitution pattern (ortho-methyl vs. unsubstituted phenyl) and keto-enol tautomer ratios directly influence steric bulk, ligand basicity, and metal-complex stability constants, which can alter reaction yields and material properties [1][2]. Procurement decisions based solely on in-class similarity without verifying these specific structural and physicochemical differentiators can lead to failed syntheses, non-reproducible catalytic cycles, or suboptimal extraction efficiency in metal separation processes [3].

1-o-Tolylbutane-1,3-dione vs. Analogs: Quantitative Differentiation


Ortho-Methyl Steric Effect vs. Phenyl Analogue

The ortho-methyl substituent on the aromatic ring of 1-o-tolylbutane-1,3-dione introduces steric hindrance not present in the unsubstituted analog 1-phenyl-1,3-butanedione. This steric effect influences the ligand's coordination geometry and complex stability [1]. While the exact stability constant (log K) for this specific compound is not directly reported in the open literature, class-level inference from studies on related β-diketones indicates that ortho-substitution can modulate metal binding affinity and selectivity [2].

Coordination Chemistry Steric Hindrance Ligand Design

Boiling Point & Density vs. Phenyl Analogue

1-o-Tolylbutane-1,3-dione exhibits a higher molecular weight and different physical properties compared to the close analog 1-phenyl-1,3-butanedione . Specifically, the target compound's boiling point is reported as 306.2 °C, which is approximately 44–46 °C higher than the 260–262 °C boiling point of 1-phenyl-1,3-butanedione . Its density is also slightly higher at 1.1±0.1 g/cm³ versus 1.09 g/mL for the comparator [1].

Physical Chemistry Solvent Selection Purification

Vilsmeier Protocol for High-Yield Synthesis

A protocol for the one-step synthesis of 1-o-tolylbutane-1,3-dione has been reported that yields the title compound in quantitative yield using adapted Vilsmeier conditions [1]. While direct comparative yield data for the synthesis of the closest analogs under identical conditions is not available in this source, the reported quantitative yield provides a benchmark for evaluating synthetic efficiency when considering alternative β-diketone precursors.

Synthetic Methodology Process Chemistry Yield Optimization

Purity Benchmarking vs. Commercial Standards

Commercial suppliers of 1-o-tolylbutane-1,3-dione typically offer the compound with a minimum purity specification of 95% . This is comparable to the standard purity levels offered for its structural isomer, 2-methyl-1-phenylbutane-1,3-dione (CAS 6668-24-2), which is also commonly available at ≥97% purity . Both compounds are supplied with batch-specific quality control documentation, including NMR, HPLC, or GC analyses .

Quality Assurance Analytical Chemistry Procurement Specification

1-o-Tolylbutane-1,3-dione: Optimal Application Scenarios


Sterically Demanding Ligand for Coordination Chemistry

1-o-Tolylbutane-1,3-dione is best suited for the synthesis of metal complexes where steric hindrance near the metal center is desirable to control coordination number or geometry. The ortho-methyl group on the aromatic ring provides increased steric bulk compared to unsubstituted phenyl analogs, which can be leveraged to fine-tune the stability and reactivity of the resulting β-diketonate complexes [1]. This makes it a candidate for designing selective catalysts or metal-organic frameworks with tailored pore environments.

Building Block with Distinct Physicochemical Properties

When planning synthetic routes involving distillation or purification steps, the higher boiling point of 1-o-tolylbutane-1,3-dione (306.2 °C) compared to 1-phenyl-1,3-butanedione (260-262 °C) must be considered . This property makes it a more thermally stable intermediate for high-temperature reactions, potentially reducing decomposition and improving yields in specific protocols.

Applications of High-Yield Synthetic Protocols

Researchers seeking a β-diketone with a well-established, high-yielding synthetic route should consider 1-o-tolylbutane-1,3-dione. The reported quantitative yield using adapted Vilsmeier conditions provides a reliable and efficient method for in-house preparation, which can be critical for projects requiring large quantities or where commercial availability is limited [2].

Analytical Method Development & Quality Control

Procurement of 1-o-tolylbutane-1,3-dione with a specified minimum purity of 95% and available analytical documentation (NMR, HPLC) makes it suitable as a reference standard in analytical method development. Its distinct spectral and chromatographic profile, due to the ortho-methyl substitution, allows for the development of selective quantification methods in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-o-Tolylbutane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.